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molecular formula C14H12Br2O B8440699 4-Bromobenzyl ether

4-Bromobenzyl ether

Cat. No. B8440699
M. Wt: 356.05 g/mol
InChI Key: AQLAAAOOVYXLCK-UHFFFAOYSA-N
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Patent
US05043142

Procedure details

To a solution of 27.4 g (685 mmol) of sodium hydride contained at 60% in mineral oil in dry dimethylformamide (425 ml) was added 42.4 g (227 mmol) of 4-bromobenzyl alcohol in an atmosphere of argon, and the mixture was allowed to react at 40-50° C. for 30 min. Then, 62.4 g (250 mmol) of 4-bromobenzyl bromide was added, and the mixture was reacted at room temperature for 15 hours. The reaction mixture was added to ice water, and the mixture was extracted with ethyl acetate. The organic layer was washed with water and concentrated under reduced pressure. The residue thus obtained was subjected to silica gel column chromatography for separation and purification. Elution with dichloromethane-hexane (1:1) yielded 72.7 g (204 mmol) of 4-bromobenzyl ether.
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step Two
Quantity
62.4 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
425 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][OH:9])=[CH:6][CH:5]=1.[Br:12][C:13]1[CH:20]=[CH:19][C:16]([CH2:17]Br)=[CH:15][CH:14]=1>CN(C)C=O>[Br:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][O:9][CH2:17][C:16]2[CH:19]=[CH:20][C:13]([Br:12])=[CH:14][CH:15]=2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
42.4 g
Type
reactant
Smiles
BrC1=CC=C(CO)C=C1
Step Three
Name
Quantity
62.4 g
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
425 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 40-50° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was subjected to silica gel column chromatography for separation and purification
WASH
Type
WASH
Details
Elution with dichloromethane-hexane (1:1)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(COCC2=CC=C(C=C2)Br)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 204 mmol
AMOUNT: MASS 72.7 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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